Iron bisglycinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10FeN2O4 |

|---|---|

Molecular Weight |

205.98 g/mol |

IUPAC Name |

2-aminoacetic acid;iron |

InChI |

InChI=1S/2C2H5NO2.Fe/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5); |

InChI Key |

OTTPVANZKZRSBY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.C(C(=O)O)N.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Chemical Structure and Properties of Iron Bisglycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Iron bisglycinate, a chelated form of iron, has garnered significant attention in the pharmaceutical and nutraceutical industries due to its enhanced bioavailability and improved gastrointestinal tolerance compared to traditional iron salts. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, intended to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Identification

This compound, also known as ferrous bisglycinate, is a coordination complex where a central ferrous iron (Fe²⁺) ion is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1] This chelation results in the formation of two stable five-membered heterocyclic rings.[1][2] The coordination geometry around the iron atom is typically octahedral, often involving two water molecules in the coordination sphere.[2] This structure protects the iron from interactions with dietary inhibitors, contributing to its high bioavailability.[1]

The chemical identity of this compound is well-established with the following identifiers:

| Identifier | Value |

| Chemical Name | Iron, bis(glycinato-N,O)- |

| Synonyms | Ferrous bisglycinate, Ferrous glycinate (B8599266), Iron(II) glycinate |

| CAS Number | 20150-34-9 |

| Molecular Formula | C₄H₈FeN₂O₄ |

| Molecular Weight | 203.96 g/mol |

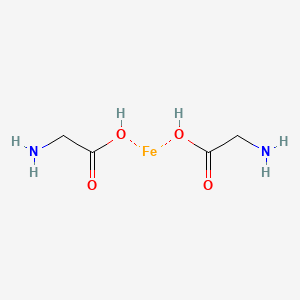

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound chelate.

Physicochemical Properties

The physicochemical properties of this compound are critical for its formulation and efficacy as a drug substance. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Pale brown to brown solid; greenish-brown powder | [2][3] |

| Melting Point | >162 °C (decomposes) | [2] |

| Solubility in Water | 35.71 mg/mL | [2] |

| Stability Constant (log K) | Approximately 7.5 at pH 7 | [4] |

| Iron Content | Approximately 20% | [5] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a ferrous salt with glycine. The following protocol is a representative example.

Materials:

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Glycine (NH₂CH₂COOH)

-

Deionized water

-

Absolute ethanol (B145695)

-

Small amount of iron powder (as an antioxidant)

-

Concentrated sulfuric acid (optional, for pH adjustment)

Equipment:

-

Reaction vessel (e.g., round-bottom flask) with a stirrer and heating mantle

-

pH meter

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Procedure:

-

Dissolve glycine and ferrous sulfate heptahydrate in deionized water in the reaction vessel. A typical molar ratio is 2 moles of glycine to 1 mole of ferrous sulfate.[6]

-

Add a small amount of iron powder to the solution to prevent the oxidation of ferrous ions to ferric ions.[6]

-

If necessary, adjust the pH of the reaction mixture. Some procedures recommend the addition of a few drops of concentrated sulfuric acid.[6]

-

Heat the reaction mixture to 70-90°C with continuous stirring for 30-60 minutes.[6]

-

After the reaction is complete, cool the solution to induce crystallization. Some protocols suggest cooling to 50-65°C for crystallization.[6]

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals several times with absolute ethanol to remove any unreacted starting materials and impurities.[6]

-

Dry the resulting ferrous bisglycinate product in a drying oven at a controlled temperature or in a desiccator under vacuum.

The following diagram outlines the general workflow for the synthesis of this compound.

Caption: A generalized workflow for the laboratory synthesis of this compound.

Characterization Methods

FT-IR spectroscopy is used to confirm the chelation of iron by glycine by observing shifts in the characteristic vibrational frequencies of the carboxylate and amino groups.

Protocol:

-

Sample Preparation: Prepare a solid sample by grinding a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup:

-

Turn on the FT-IR spectrometer and allow it to warm up for the recommended time.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum: Collect a background spectrum of the empty sample holder or a pure KBr pellet.

-

Sample Spectrum: Place the this compound KBr pellet in the sample holder and collect the sample spectrum.

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands. The formation of the chelate is confirmed by the disappearance of the free amino acid bands and the appearance of new bands corresponding to the coordinated carboxylate and amino groups. For instance, the peak due to the torsional vibration of the NH₃⁺ group in free glycine disappears upon chelation.[7]

-

XRD is employed to determine the crystalline structure of this compound. Studies have shown that iron (II) bisglycinate can be semi-crystalline.[8]

Protocol:

-

Sample Preparation: Finely grind the this compound sample to a homogenous powder using a mortar and pestle.

-

Sample Mounting: Mount the powdered sample onto a sample holder. Ensure a flat, smooth surface.

-

Instrument Setup:

-

Place the sample holder in the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα radiation), voltage, current, scan range (2θ), and scan speed.

-

-

Data Collection: Initiate the XRD scan. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.

-

Data Analysis:

-

The resulting diffractogram will show peaks at specific 2θ angles.

-

These peak positions can be used to identify the crystalline phases present in the sample by comparing them to a reference database (e.g., the Powder Diffraction File). The diffraction pattern of pure iron (II) bisglycinate has been reported to show characteristic diffraction lines.[8]

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition of this compound.

Protocol:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA/DSC pan.

-

Instrument Setup:

-

Place the sample pan and a reference pan (usually empty) into the instrument.

-

Set the experimental parameters, including the heating rate (e.g., 10 °C/min), temperature range, and atmosphere (e.g., nitrogen or air).

-

-

Data Collection: Start the thermal analysis program. The instrument will heat the sample and record the weight change (TGA) and heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve will show weight loss steps corresponding to the loss of water and decomposition of the organic ligand.

-

The DSC curve will show endothermic or exothermic peaks associated with phase transitions (e.g., melting, decomposition). The thermal decomposition of this compound typically occurs in multiple steps.[8]

-

The following diagram illustrates the analytical workflow for the characterization of this compound.

Caption: Analytical workflow for the characterization of synthesized this compound.

Biological Properties and Absorption Pathway

A key advantage of this compound is its high bioavailability and reduced gastrointestinal side effects compared to inorganic iron salts.[9] The chelated structure of this compound is stable and protects the iron from forming insoluble complexes with dietary inhibitors like phytates.[10]

Studies suggest that iron from this compound is absorbed via the non-heme iron absorption pathway.[10] It is thought that the chelate is absorbed intact by intestinal mucosal cells, after which the iron is released and enters the common intracellular iron pool.[4] This efficient absorption mechanism allows for the use of lower iron doses, which contributes to its better tolerability.[9]

Conclusion

This compound stands out as a superior form of iron supplementation due to its unique chelated structure, which confers high bioavailability and excellent gastrointestinal tolerability. A thorough understanding of its chemical and physical properties, as well as the application of appropriate analytical techniques for its characterization, are essential for its effective utilization in pharmaceutical and nutraceutical formulations. The detailed experimental protocols provided in this guide serve as a practical resource for researchers and drug development professionals working with this important compound.

References

- 1. globalcalcium.com [globalcalcium.com]

- 2. Ferrous Bisglycinate | 20150-34-9 [chemicalbook.com]

- 3. wbcil.com [wbcil.com]

- 4. researchgate.net [researchgate.net]

- 5. lohmann-minerals.com [lohmann-minerals.com]

- 6. CN106187797B - Preparation method of ferrous glycinate complex - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Cellular Uptake Mechanism of Iron Bisglycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular mechanisms governing the uptake of iron bisglycinate, a chelated form of iron with enhanced bioavailability. The following sections detail the primary and alternative transport pathways, present quantitative comparisons with other iron forms, outline key experimental methodologies, and visualize the involved biological processes.

Core Concepts in this compound Absorption

This compound is a chelate composed of one ferrous iron molecule covalently bound to two glycine (B1666218) molecules. This structure is key to its absorption characteristics, rendering it more stable in the gastrointestinal tract and less reactive with dietary inhibitors such as phytates and polyphenols.[1][2][3] The primary advantage of this chelated form is its significantly higher bioavailability compared to conventional iron salts like ferrous sulfate (B86663).[4][5][6][7]

Primary Cellular Uptake Pathway

Current research strongly indicates that the principal transporter responsible for the intestinal absorption of iron from this compound is the Divalent Metal Transporter 1 (DMT1) .[8][9][10][11][12] This is the same primary pathway utilized by non-heme inorganic iron, such as that from ferrous sulfate.[5][8]

A pivotal study utilizing a DMT1-knockout Caco-2 human intestinal cell line demonstrated that the absence of DMT1 significantly inhibits the increase of the intracellular labile iron pool and suppresses ferritin synthesis upon exposure to both ferrous bisglycinate and ferrous sulfate.[5][6][8][10] This finding confirms that DMT1 is the main gateway for iron from ferrous bisglycinate into the enterocyte.[8][9][10]

Once inside the cell, the iron is released from the glycine chelate and enters the labile iron pool. From here, it can be:

-

Stored: Incorporated into the protein ferritin for intracellular storage.[12]

-

Utilized: Transported to the mitochondria for the synthesis of heme and iron-sulfur clusters.

-

Exported: Actively transported out of the enterocyte into the bloodstream by the basolateral transporter ferroportin.[12]

The body's iron status systematically regulates this uptake process; absorption is inversely correlated with serum ferritin levels.[7][13]

Alternative and Compensatory Uptake Pathways

While DMT1 is the primary transporter, other pathways may contribute to the overall absorption of this compound, potentially explaining its superior bioavailability.

Zinc-Regulated Transporter (Zip14)

The DMT1-knockout Caco-2 cell model revealed that Zip14 (also known as SLC39A14) expression was significantly elevated in the absence of DMT1.[6][8][9][10] This suggests that Zip14 may act as a compensatory transporter for non-transferrin-bound iron, including that from ferrous bisglycinate, particularly when the primary DMT1 pathway is compromised.[5][8]

Peptide and Amino Acid Transporters

The involvement of peptide and amino acid transporters is a subject of ongoing investigation with some conflicting findings:

-

Peptide Transporter 1 (PepT1): Some studies propose that the intact this compound chelate could be transported across the intestinal brush border membrane by PepT1.[7] Research on pig intestinal epithelial cells showed that ferrous bisglycinate treatment increased the expression of PepT1.[14]

-

Contradictory Evidence: The DMT1-knockout Caco-2 cell study, however, found that the expression of PepT1 was not altered by either DMT1 knockout or treatment with ferrous bisglycinate.[6][8][10]

-

Amino Acid Transporters: It has been hypothesized that the glycine component of the chelate could facilitate uptake through amino acid transport pathways, though direct evidence for specific transporters is limited.[7]

Quantitative Data: Comparative Bioavailability

Clinical and in vitro studies have consistently demonstrated the superior bioavailability of this compound compared to ferrous sulfate.

Table 1: Human Iron Absorption Studies

| Study Population | Iron Form | Food Matrix | Dosage | Geometric Mean Absorption (%) | Key Finding |

| Iron-Sufficient Men[4] | Ferrous Bisglycinate | Whole-Maize Porridge | 3 mg | 6.0% | 4 times higher absorption than Ferrous Sulfate.[4] |

| Iron-Sufficient Men[4] | Ferrous Sulfate | Whole-Maize Porridge | 3 mg | 1.7% | - |

| Subjects with varied iron status[4] | Ferrous Bisglycinate | Water | 3 mg | 9.1% | Absorption is regulated by iron status (inversely related to serum ferritin). |

| Children with IDA[15] | Ferrous Bisglycinate | - | 5 mg/kg/day | 90.9% (estimated) | Significantly higher bioavailability.[15] |

| Children with IDA[15] | Ferrous Sulfate | - | 5 mg/kg/day | 26.7% (estimated) | - |

Table 2: Clinical Efficacy in Pregnant Women (Systematic Review & Meta-Analysis)

| Outcome Measure | Comparison | Duration | Standardized Mean Difference (SMD) | 95% Confidence Interval | Result |

| Hemoglobin Concentration[8][11][13][16][17] | Ferrous Bisglycinate vs. Other Iron Supplements | 4-20 weeks | 0.54 g/dL | 0.15 - 0.94 | Significantly higher in the ferrous bisglycinate group.[8][13][16][17] |

| Ferritin Concentration[8][11][13][16][17] | Ferrous Bisglycinate vs. Other Iron Supplements | 4-20 weeks | 0.31 µg/L | -0.11 - 0.73 | Non-significant trend towards higher levels.[17] |

| Gastrointestinal Adverse Events[8][11][13][16][17] | Ferrous Bisglycinate vs. Other Iron Supplements | 4-20 weeks | IRR: 0.36 | 0.17 - 0.76 | Significantly fewer adverse events.[8][13][16][17] |

IDA: Iron Deficiency Anemia, IRR: Incidence Rate Ratio

Experimental Protocols

In Vitro Iron Uptake in DMT1-Knockout Caco-2 Cells

This protocol is based on the methodology described by Yu et al. (2019).[5][6]

-

Cell Culture:

-

Human Caco-2 cells (ATCC HTB-37) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 U/mL).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, cells are seeded at a density of 1 x 10⁴ cells/cm² in 6-well or 96-well plates and allowed to differentiate for 14 days, with media changes every 2 days.[5]

-

-

DMT1 Knockout (CRISPR-Cas9):

-

Caco-2 cells are transfected with plasmids expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting an exon of the DMT1 gene.

-

Transfected cells are selected using an appropriate antibiotic (e.g., puromycin).

-

Clonal cell lines are isolated, and successful knockout is verified by DNA sequencing and Western blot analysis of DMT1 protein expression.[18]

-

-

Iron Uptake Assay:

-

Differentiated wild-type and DMT1-knockout Caco-2 cells are iron-depleted by incubation with DMEM containing 100 µM deferoxamine (B1203445) (DFO) for 24 hours.[5]

-

The medium is replaced with DMEM containing various concentrations (e.g., 0, 25, 50, 100, 200 µM) of ferrous bisglycinate or ferrous sulfate.[5]

-

Cells are incubated for a specified time (e.g., 2 hours).[5]

-

-

Measurement of Labile Iron Pool:

-

After iron treatment, cells are washed with PBS and incubated with 10 µM Phen Green SK, a fluorescent probe for labile iron, for 1 hour at 37°C.[5]

-

Fluorescence is measured using a microplate reader. A decrease in fluorescence indicates an increase in the labile iron pool.

-

-

Western Blot Analysis for Protein Expression:

-

Cell lysates are collected from treated cells.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against DMT1, ferritin, Zip14, and PepT1.

-

A loading control (e.g., β-actin) is used to normalize protein levels.

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.

-

Human Iron Absorption Study using Radioisotopes

This protocol is a generalized representation based on studies like Bovell-Benjamin et al. (2000).[4]

-

Subject Recruitment:

-

Volunteers are recruited based on specific criteria (e.g., iron status, age, gender).

-

Informed consent is obtained. Iron status is determined by measuring serum ferritin and hemoglobin.

-

-

Isotope Preparation and Administration:

-

Two stable iron isotopes, ⁵⁹Fe and ⁵⁵Fe, are used to label ferrous sulfate and ferrous bisglycinate, respectively.

-

A standardized meal (e.g., whole-maize meal porridge) is prepared and fortified with a known amount of the labeled iron compound (e.g., 3 mg of elemental iron).[4]

-

-

Study Design (Crossover):

-

Day 1: Subjects consume the meal fortified with ⁵⁹Fe-labeled ferrous sulfate.

-

Day 2: Subjects consume the meal fortified with ⁵⁵Fe-labeled ferrous bisglycinate.

-

A washout period is observed between administrations if not given on consecutive days.

-

-

Blood Sampling:

-

A baseline blood sample is taken before the study begins.

-

A second blood sample is taken approximately 14-16 days after the administration of the last isotope.[4] This allows for the incorporation of the absorbed iron into circulating erythrocytes.

-

-

Measurement of Iron Absorption:

-

The radioactivity of ⁵⁹Fe and ⁵⁵Fe in the whole blood samples is measured using a liquid scintillation counter.

-

The total amount of circulating iron is calculated based on blood volume estimates.

-

The percentage of iron absorbed is calculated by dividing the amount of isotope incorporated into erythrocytes by the total amount of isotope administered, assuming 80% incorporation.

-

Conclusion

The cellular uptake of iron from ferrous bisglycinate is a multifaceted process primarily mediated by the DMT1 transporter. Its chelated structure enhances its stability and bioavailability, leading to more efficient absorption compared to inorganic iron salts. While the role of compensatory pathways involving Zip14 is emerging, and the contribution of peptide or amino acid transporters remains an area for further clarification, the existing evidence robustly supports the superiority of ferrous bisglycinate for iron supplementation. The experimental models detailed herein, particularly the use of Caco-2 cells and human isotopic studies, provide a strong framework for future research and development in this field.

References

- 1. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. advantic.com.pl [advantic.com.pl]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Zip14 is a complex broad-scope metal-ion transporter whose functional properties support roles in the cellular uptake of zinc and nontransferrin-bound iron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Iron uptake by ZIP8 and ZIP14 in human proximal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of Intestinal Iron Uptake From Different Plant and Animal Proteins and Food Matrices: Studies Using an In Vitro Digestion/Caco-2 Cell Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. thejas.com.pk [thejas.com.pk]

- 16. scispace.com [scispace.com]

- 17. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comparative Analysis of the Bioavailability of Iron Bisglycinate and Ferrous Sulfate: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iron deficiency remains a global health challenge, necessitating effective and well-tolerated iron supplementation strategies. Ferrous sulfate (B86663), a long-standing and cost-effective option, is often associated with significant gastrointestinal side effects that can impede patient compliance. Iron bisglycinate, a chelated form of iron, has emerged as a promising alternative, with a growing body of evidence suggesting superior bioavailability and a more favorable side-effect profile. This technical guide provides a comprehensive comparison of the bioavailability of this compound and ferrous sulfate, intended to inform research, clinical trial design, and drug development in the field of iron supplementation. This document delves into the comparative efficacy, safety, and underlying mechanisms of absorption of these two iron forms, supported by quantitative data from key clinical trials, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows.

Comparative Efficacy: A Review of Clinical Evidence

A substantial body of clinical research has been dedicated to comparing the efficacy of this compound and ferrous sulfate in various populations, including pregnant women, children, and adults with iron deficiency anemia. The primary endpoints in these studies typically include changes in hemoglobin (Hb) and serum ferritin concentrations, key indicators of iron status.

Impact on Hemoglobin Levels

Clinical trials have consistently demonstrated that this compound is at least as effective as ferrous sulfate in raising hemoglobin levels, often at a lower dose of elemental iron. For instance, a randomized, double-blind trial in pregnant women showed that 25 mg of elemental iron as ferrous bisglycinate was as effective as 50 mg of elemental iron as ferrous sulfate in preventing iron deficiency and anemia.[1][2] Another study in pregnant women with iron deficiency anemia found that ferrous bisglycinate led to a more significant increase in hemoglobin levels compared to ferrous glycine (B1666218) sulfate.[3]

Effects on Ferritin Levels

Serum ferritin is a critical marker of the body's iron stores. Several studies suggest that this compound may be more effective at repleting these stores. A study in schoolchildren with low iron stores found that while both iron forms increased ferritin levels, the group receiving this compound chelate had significantly higher ferritin concentrations six months after supplementation ended.[4] This suggests a more sustained impact on iron reserves.

Quantitative Data from Key Clinical Trials

The following tables summarize the quantitative outcomes from pivotal studies comparing this compound and ferrous sulfate.

Table 1: Comparative Efficacy on Hemoglobin (Hb) Levels

| Study Population | This compound Dose (elemental iron) | Ferrous Sulfate Dose (elemental iron) | Study Duration | Mean Hb Increase (this compound) | Mean Hb Increase (Ferrous Sulfate) | p-value | Reference |

| Pregnant Women | 25 mg/day | 50 mg/day | 15-19 weeks to delivery | Not specified as mean increase, but non-inferior | Not specified as mean increase, but non-inferior | N/A | [1][2] |

| Pregnant Women with IDA | Not specified | Not specified | 8 weeks | 2.48 ± 0.12 g/dL | 1.32 ± 0.18 g/dL | <0.001 | [3] |

| Schoolchildren | 30 mg/day | 30 mg/day | 12 weeks | Not specified | Not specified | N/A | [4] |

Table 2: Comparative Efficacy on Ferritin Levels

| Study Population | This compound Dose (elemental iron) | Ferrous Sulfate Dose (elemental iron) | Study Duration | Mean Ferritin Increase (this compound) | Mean Ferritin Increase (Ferrous Sulfate) | p-value (at follow-up) | Reference |

| Schoolchildren | 30 mg/day | 30 mg/day | 12 weeks (with 6-month follow-up) | 6.04 µg/L higher at 6 months post-supplementation | - | 0.028 | [4] |

| Pregnant Women | 25 mg/day | 50 mg/day | 15-19 weeks to delivery | Not specified | Not specified | N/A | [1][2] |

Safety and Tolerability Profile

A significant advantage of this compound lies in its improved tolerability, particularly concerning gastrointestinal side effects.

Gastrointestinal Side Effects

Ferrous sulfate is notorious for causing constipation, nausea, and abdominal pain.[5] The chelated structure of this compound is believed to reduce the amount of free iron in the gastrointestinal tract, thereby minimizing these adverse events. A meta-analysis of randomized controlled trials concluded that ferrous bisglycinate supplementation resulted in significantly fewer reported gastrointestinal side effects compared to other iron supplements.[6] One study in pregnant women reported a significantly lower frequency of gastrointestinal complaints in the ferrous bisglycinate group compared to the ferrous sulfate group (p=0.001).[1][2]

Table 3: Comparative Incidence of Gastrointestinal Side Effects

| Study Population | This compound Group | Ferrous Sulfate Group | p-value | Reference |

| Pregnant Women | Lower frequency of GI complaints | Higher frequency of GI complaints | 0.001 | [1][2] |

| Meta-analysis | Significantly fewer GI adverse events | - | <0.01 | [6] |

Mechanisms of Absorption: A Molecular Perspective

The differential bioavailability and tolerability of this compound and ferrous sulfate can be attributed to their distinct absorption pathways in the small intestine.

Ferrous Sulfate Absorption

Ferrous sulfate, an inorganic iron salt, dissociates in the gut, releasing free ferrous ions (Fe²⁺). The absorption of this non-heme iron is primarily mediated by the Divalent Metal Transporter 1 (DMT1) located on the apical membrane of enterocytes.[7] This transport process is competitive, meaning that other divalent metals like zinc and manganese can inhibit iron uptake.[7] Furthermore, the free iron can interact with dietary components such as phytates and polyphenols, forming insoluble complexes that are not absorbed.[4]

This compound Absorption

This compound is a chelate in which one molecule of ferrous iron is covalently bound to two molecules of the amino acid glycine. This structure is more stable in the gastrointestinal tract and is thought to be absorbed intact via different pathways.[8] One proposed mechanism involves absorption through dipeptide transporters, such as PepT1.[9] By utilizing a different transport system, this compound avoids competition with other minerals for DMT1. The chelated structure also protects the iron from interacting with dietary inhibitors, leading to higher bioavailability.[4] Once inside the enterocyte, the iron is released from the glycine molecules and enters the same intracellular pathways as iron from ferrous sulfate.

Signaling Pathway Diagram

Caption: Comparative intestinal absorption pathways for ferrous sulfate and this compound.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited studies, this section outlines the typical methodologies employed in clinical trials comparing this compound and ferrous sulfate.

Study Design

A common and robust design for these clinical trials is the randomized, double-blind, controlled trial.

Caption: A typical experimental workflow for a randomized controlled trial comparing iron supplements.

-

Participants: Recruitment of a target population with defined inclusion and exclusion criteria (e.g., pregnant women in a specific gestational age range with diagnosed iron deficiency).

-

Randomization: Participants are randomly assigned to receive either this compound, ferrous sulfate, or a placebo.

-

Blinding: To minimize bias, both the participants and the investigators are unaware of the treatment allocation (double-blind).

-

Intervention: Standardized doses of elemental iron are administered for a predefined period.

-

Data Collection: Blood samples and data on side effects are collected at baseline and at specified follow-up intervals.

Analytical Methods

-

Hemoglobin Measurement: Whole blood samples are analyzed using automated hematology analyzers, which provide accurate and precise measurements of hemoglobin concentration.

-

Ferritin Measurement: Serum or plasma ferritin concentrations are typically determined using immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA).

-

Iron Absorption Studies: More specialized studies may use stable isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) to trace the absorption and incorporation of iron from the supplements into red blood cells.

Statistical Analysis

The collected data is analyzed using appropriate statistical methods to compare the outcomes between the treatment groups. Common statistical tests include:

-

t-tests or ANOVA: To compare the mean changes in hemoglobin and ferritin levels between groups.

-

Chi-square or Fisher's exact test: To compare the incidence of side effects.

-

Regression models: To adjust for potential confounding variables.

Conclusion and Future Directions

The evidence strongly suggests that this compound offers a significant advantage over ferrous sulfate in terms of both bioavailability and tolerability. Its unique chelated structure allows for more efficient absorption and minimizes the gastrointestinal side effects that often lead to non-compliance with ferrous sulfate. For researchers and drug development professionals, these findings highlight the potential of this compound as a first-line oral iron supplement, particularly in sensitive populations such as pregnant women and children.

Future research should focus on:

-

Head-to-head trials in diverse populations: To further solidify the evidence base.

-

Cost-effectiveness analyses: To evaluate the economic implications of wider adoption of this compound.

-

Long-term studies: To assess the impact on neonatal outcomes and long-term iron status.

-

Further elucidation of absorption mechanisms: To optimize the formulation and delivery of chelated iron supplements.

By continuing to explore the benefits of advanced iron formulations like this compound, the scientific community can contribute to more effective and patient-friendly strategies for combating iron deficiency worldwide.

References

- 1. Ferrous bisglycinate 25 mg iron is as effective as ferrous sulfate 50 mg iron in the prophylaxis of iron deficiency and anemia during pregnancy in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. livemomentous.com [livemomentous.com]

- 3. researchgate.net [researchgate.net]

- 4. fda.gov [fda.gov]

- 5. youtube.com [youtube.com]

- 6. Quantitating Iron Transport across the Mouse Placenta In Vivo using Nonradioactive Iron Isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. droracle.ai [droracle.ai]

- 9. researchgate.net [researchgate.net]

The Intestinal Absorption Pathway of Iron Bisglycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron bisglycinate, a chelated form of iron, has garnered significant attention for its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1][2][3] This technical guide provides a comprehensive overview of the intestinal absorption pathway of this compound, synthesizing current research to elucidate its transport mechanisms from the intestinal lumen to the systemic circulation. This document details the molecular transporters involved, presents quantitative data on its absorption efficiency, outlines key experimental methodologies used in its study, and provides visual representations of the critical pathways and workflows.

Introduction

Iron is an essential mineral vital for numerous physiological processes, including oxygen transport, DNA synthesis, and energy metabolism.[4] Iron deficiency remains a widespread global health issue, necessitating effective iron supplementation strategies.[3] this compound, a compound where a ferrous iron atom is bound to two molecules of the amino acid glycine, offers a highly bioavailable and well-tolerated option for iron supplementation.[1][5] Its chelated structure protects the iron from dietary inhibitors and minimizes gastrointestinal irritation.[3][4] Understanding the precise mechanisms of its intestinal absorption is crucial for optimizing its therapeutic use and developing novel iron delivery systems.

Intestinal Absorption Pathway of this compound

The intestinal absorption of this compound is a multi-step process involving luminal stability, apical membrane transport, intracellular processing, and basolateral export into the bloodstream. While initially thought to be absorbed intact via peptide transporters, accumulating evidence suggests that this compound primarily utilizes the well-established non-heme iron absorption pathway after dissociation in the intestinal lumen.[6][7]

Luminal Stability and Dissociation

The chelated structure of this compound enhances its solubility and stability within the gastrointestinal tract.[8] This allows it to bypass common inhibitors of iron absorption, such as phytates.[3][9] While some studies proposed that the intact chelate might be absorbed, research indicates that iron from this compound competes with ferrous sulfate (B86663) for the non-heme iron absorption pathway, suggesting it becomes part of the common non-heme iron pool in the duodenum.[6]

Apical Membrane Transport

The primary transporter for non-heme iron at the apical membrane of enterocytes is the Divalent Metal Transporter 1 (DMT1).[7][10] Studies using Caco-2 cells, a human intestinal cell line model, have demonstrated the critical role of DMT1 in the uptake of iron from this compound.

A key study utilized a DMT1-knockout Caco-2 cell line created with CRISPR-Cas9 technology.[7][11] In wild-type cells, both ferrous bisglycinate and ferrous sulfate led to a significant increase in the intracellular labile iron pool.[7][11] However, in DMT1-knockout cells, this increase was substantially suppressed, indicating that DMT1 is the main transporter for iron from both sources.[7][11]

While the peptide transporter 1 (PepT1) was initially considered a potential pathway for the intact chelate, studies have shown that its expression is not significantly altered by this compound treatment in DMT1-knockout cells, suggesting it does not play a primary role in its absorption.[7][11] However, another study in pig intestinal epithelial cells suggested that ferrous bisglycinate increased the expression of both DMT1 and PepT1.[12]

Interestingly, the expression of the ZRT and IRT-like protein 14 (Zip14), another metal transporter, was found to be elevated in response to both this compound and ferrous sulfate, suggesting a potential compensatory role in intestinal iron transport, particularly when DMT1 is absent or downregulated.[7][11]

Intracellular Fate and Basolateral Export

Once inside the enterocyte, the absorbed iron enters the labile iron pool. From here, it can be either stored within the cell bound to ferritin or transported across the basolateral membrane into the circulation.[7] The export of iron from the enterocyte is mediated by the protein ferroportin.[10][13] The expression and activity of both DMT1 and ferroportin are tightly regulated by the body's iron stores, primarily through the hormone hepcidin.[10][14] Studies have shown that iron absorption from this compound is inversely correlated with serum ferritin levels, indicating that its absorption is regulated by the body's iron status in a similar manner to other non-heme iron sources.[14][15]

Quantitative Data on this compound Absorption

The superior bioavailability of this compound has been demonstrated in numerous studies. Below are tables summarizing quantitative data from key clinical and preclinical trials.

Table 1: Human Clinical Trials on this compound Bioavailability and Efficacy

| Study Population | Iron Formulations Compared | Key Findings | Reference |

| Pregnant Women | Ferrous Bisglycinate (15 mg elemental Fe) vs. Ferrous Fumarate (115 mg elemental Fe) | Significant increase in hemoglobin, serum iron, and serum ferritin was higher in the this compound group. | [16] |

| Pregnant Women | Ferrous Bisglycinate (25 mg) vs. Ferrous Sulfate (50 mg) | Similar improvements in maternal blood parameters, with fewer gastrointestinal side effects in the bisglycinate group. | [17] |

| Non-anemic Women | This compound (50 mg) vs. Ferrous Sulfate (50 mg) | This compound was better tolerated. | [16] |

| Healthy Women | This compound vs. Ferrous Ascorbate (15 mg/L in water) | No significant difference in iron absorption (34.6% vs. 29.9%, respectively). Standardized iron absorption of iron bis-glycinate was 46.3%. | [14][18] |

| Healthy Men | Ferrous Bisglycinate vs. Ferrous Sulfate in whole-maize meal | Iron absorption from ferrous bisglycinate was 4 times higher than from ferrous sulfate (6.0% vs. 1.7%). | [15] |

| Meta-analysis of 17 RCTs (Pregnant Women) | Ferrous Bisglycinate vs. Other Iron Supplements | Higher hemoglobin concentrations and 64% fewer reported gastrointestinal adverse events with ferrous bisglycinate. | [3][19] |

Table 2: In Vitro and In Vivo Preclinical Studies on this compound Absorption

| Model System | Iron Formulations Compared | Key Findings | Reference |

| DMT1-knockout Caco-2 cells | Ferrous Bisglycinate vs. Ferrous Sulfate | DMT1-knockout suppressed the synthesis of ferritin and inhibited the response of iron regulatory proteins to both iron sources, indicating a DMT1-dependent pathway. | [7][11] |

| Caco-2 cells | Ferrous Glycinate (B8599266) Liposomes vs. Ferrous Glycinate | Iron transport from ferrous glycinate liposomes was significantly higher than from ferrous glycinate. | [20] |

| Pig intestinal epithelial cells (IPEC-1) | Ferrous Bisglycinate vs. Ferrous Sulfate | Ferrous bisglycinate was associated with higher expression of DMT1 and PepT1. | [12] |

Experimental Protocols

The study of this compound absorption utilizes a variety of in vitro, in vivo, and human clinical trial methodologies.

In Vitro Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, is a widely used in vitro model for studying intestinal iron absorption.[21][22][23]

-

Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. They are typically grown on semi-permeable filter supports in bicameral chambers, which allows for the separate analysis of apical (luminal) and basolateral (serosal) compartments.[22][23]

-

Iron Treatment: Differentiated Caco-2 cell monolayers are treated with this compound or other iron compounds on the apical side.

-

Measurement of Iron Uptake and Transport: Iron levels are measured in the cell lysate (uptake) and in the basolateral medium (transport). This can be done using radioisotopes (e.g., ⁵⁹Fe) or by measuring intracellular ferritin concentration, which correlates with iron uptake.[24]

-

Gene and Protein Expression Analysis: The expression of key iron transporters like DMT1, ferroportin, and PepT1 can be analyzed using techniques such as RT-PCR and Western blotting.[12]

DMT1-Knockout Caco-2 Cell Line Generation

To specifically investigate the role of DMT1, a knockout cell line can be generated using CRISPR-Cas9 technology.[7][25]

-

gRNA Design and Vector Construction: Guide RNAs (gRNAs) targeting the DMT1 gene are designed and cloned into a CRISPR-Cas9 expression vector.

-

Transfection and Selection: Caco-2 cells are transfected with the vector, and cells with successful gene editing are selected.

-

Validation: The knockout of the DMT1 gene is confirmed by DNA sequencing, Western blotting, and functional assays.[25]

In Vivo Animal Models

Animal models, such as rats and chickens, are used to study iron bioavailability in a more complex physiological system.[26]

-

Hemoglobin Repletion Bioassay: This is a classic method where animals are first made anemic and then fed diets supplemented with different iron sources. The repletion of hemoglobin levels is used as a measure of iron bioavailability.[27]

-

Stable Isotope Studies: Animals are administered iron compounds labeled with stable isotopes (e.g., ⁵⁸Fe). The enrichment of the isotope in blood samples over time is measured by inductively coupled plasma mass spectrometry (ICP-MS) to determine absorption.[26]

-

Duodenal Loop Technique: In this surgical technique, a segment of the duodenum is isolated, and the test iron compound is injected directly into the loop. Blood samples are then collected from the duodenal vein to measure direct intestinal absorption.[26]

Human Clinical Trials

Human studies are the gold standard for determining the bioavailability and efficacy of iron supplements.

-

Double-Isotope Method: This method involves the administration of two different iron isotopes, one as a reference compound (e.g., ferrous ascorbate) and the other as the test compound (this compound). The incorporation of these isotopes into red blood cells is measured from a blood sample taken after a specific period, allowing for the calculation of relative absorption.[14][27]

-

Oral Iron Absorption Test (OIAT): This involves measuring the increase in serum iron levels at specific time points (e.g., 1 and 2 hours) after the oral administration of an iron supplement.[17][28]

-

Randomized Controlled Trials (RCTs): These trials compare the effects of this compound to a placebo or another iron formulation on hematological parameters (e.g., hemoglobin, ferritin) over a longer period.[3][17]

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Proposed intestinal absorption pathway of this compound.

Experimental Workflows

Caption: General workflow for in vitro iron absorption studies using Caco-2 cells.

Conclusion

The intestinal absorption of this compound is a complex process that primarily relies on the established non-heme iron absorption pathway. Its chelated nature confers significant advantages in terms of luminal stability and solubility, leading to enhanced bioavailability compared to conventional iron salts. The Divalent Metal Transporter 1 (DMT1) has been identified as the key transporter for the apical uptake of iron from dissociated this compound. The absorption is physiologically regulated by the body's iron status, ensuring a controlled uptake. The methodologies outlined in this guide provide a framework for the continued investigation and development of this compound and other novel iron formulations. This in-depth understanding is paramount for researchers, scientists, and drug development professionals working to address the global challenge of iron deficiency.

References

- 1. ethical-nutrition.com [ethical-nutrition.com]

- 2. advantic.com.pl [advantic.com.pl]

- 3. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. naternalvitamins.com.au [naternalvitamins.com.au]

- 5. This compound: Gentle Iron Supplement for Better Absorption | National Nutrition Research - National Nutrition Articles [nationalnutrition.ca]

- 6. Iron bis-glycine chelate competes for the nonheme-iron absorption pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. herbasante.ca [herbasante.ca]

- 9. examine.com [examine.com]

- 10. The role of hepcidin, ferroportin, HCP1, and DMT1 protein in iron absorption in the human digestive tract [termedia.pl]

- 11. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. Intracellular Iron Transport and Storage: From Molecular Mechanisms to Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioavailability of iron bis-glycinate chelate in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. livar.net [livar.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. balchem.com [balchem.com]

- 20. Evaluation of iron transport from ferrous glycinate liposomes using Caco-2 cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. nutriweb.org.my [nutriweb.org.my]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Publication : USDA ARS [ars.usda.gov]

- 27. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

The Role of Glycine in the Superior Absorption of Iron Bisglycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron bisglycinate, a chelated form of iron, has garnered significant attention for its enhanced bioavailability and reduced gastrointestinal side effects compared to traditional inorganic iron salts like ferrous sulfate (B86663). This technical guide delves into the pivotal role of the amino acid glycine (B1666218) in the absorption mechanism of this compound. By forming a stable, neutral chelate, glycine protects the iron atom from dietary inhibitors and luminal interactions, facilitating its transport to the intestinal brush border. Evidence from in vitro, in vivo, and human clinical studies elucidates the primary absorption pathway via the Divalent Metal Transporter 1 (DMT1), a mechanism shared with inorganic non-heme iron. Furthermore, the dissociated glycine molecule may exert independent beneficial effects on intestinal epithelial integrity, contributing to a favorable environment for nutrient absorption. This document provides a comprehensive overview of the underlying biochemical pathways, summarizes quantitative data from key comparative studies, and details the experimental protocols used to elucidate these mechanisms.

Introduction

Iron deficiency remains a global health challenge, necessitating effective and well-tolerated oral iron supplementation. Conventional iron salts, such as ferrous sulfate, are often associated with poor absorption due to interactions with dietary inhibitors (e.g., phytates, polyphenols) and significant gastrointestinal distress, leading to poor patient compliance.[1][2] this compound, a chelate formed between one ferrous iron atom and two molecules of glycine, has emerged as a superior alternative.[1][3] This guide explores the multifaceted role of glycine in enhancing the solubility, stability, and ultimate absorption of iron.

The Biochemical Advantage of the Glycine Chelate

The core of this compound's efficacy lies in its chemical structure. Glycine, the smallest proteinogenic amino acid, forms two bonds with the ferrous (Fe²⁺) ion, creating a stable, electrically neutral ring structure.[4] This chelation confers several critical advantages within the gastrointestinal tract:

-

Protection from Inhibitors: The glycine "shield" prevents the iron atom from interacting with dietary components like phytates, tannins, and oxalic acid that would otherwise render it insoluble and unabsorbable.[3][4]

-

Stability Across pH Gradients: The chelate remains stable in the acidic environment of the stomach and soluble in the more alkaline pH of the small intestine, where iron absorption primarily occurs.[2][5] This ensures the iron remains available for uptake by the enterocytes.

-

Reduced Gastrointestinal Irritation: By preventing free iron from coming into direct contact with the intestinal mucosa, the chelate minimizes the generation of reactive oxygen species and subsequent localized irritation, cramping, and constipation commonly associated with inorganic iron salts.[1][2]

Intestinal Absorption Pathway of this compound

While initial hypotheses suggested that the intact this compound chelate might be absorbed via peptide or amino acid transporters, compelling evidence now points to its reliance on the primary pathway for non-heme iron absorption.

Primary Pathway: The Role of DMT1

The predominant mechanism involves the dissociation of the chelate at the brush border of the duodenal enterocytes, followed by the transport of the ferrous iron into the cell via the Divalent Metal Transporter 1 (DMT1).[5][6]

-

Competition Studies: Human trials have demonstrated that iron from iron bis-glycine chelate competes with ferrous sulfate for the non-heme iron absorption pathway, but not with heme iron, indicating a shared transport mechanism.[7]

-

DMT1-Knockout Cell Models: Seminal studies using Caco-2 human intestinal cells with CRISPR-Cas9 mediated knockout of the DMT1 gene have shown that the absence of this transporter significantly inhibits the uptake of iron from both ferrous bisglycinate and ferrous sulfate.[6][8] In these knockout cells, the increase in the intracellular labile iron pool and the synthesis of ferritin (the iron storage protein) were markedly suppressed following exposure to this compound.[6][8][9]

The Disputed Role of Peptide Transporters (PepT1)

Some studies, particularly in porcine intestinal epithelial cells (IPEC-1), suggested that ferrous bisglycinate may be partially absorbed as an intact chelate through the peptide transporter 1 (PepT1). These studies observed an upregulation of PepT1 expression in response to ferrous bisglycinate.[1][10][11] However, the definitive DMT1-knockout experiments in human Caco-2 cells did not show any alteration in PepT1 expression in response to this compound, nor did the absence of DMT1 lead to a compensatory increase in PepT1-mediated transport.[6][12] This indicates that while PepT1 may have a minor role in some species, DMT1 is the principal transporter in humans.

The following diagram illustrates the primary intestinal absorption pathway for this compound.

Intracellular Regulation

Once inside the enterocyte, iron from bisglycinate enters the common labile iron pool and is subject to the same regulatory mechanisms as iron from other non-heme sources. The cell's iron status, dictated by the Iron Regulatory Proteins (IRP1/IRP2), controls the fate of the absorbed iron.[6][13]

-

Storage: In iron-replete conditions, iron is stored within the protein ferritin.

-

Export: In iron-deficient conditions, iron is exported from the basolateral membrane into the bloodstream via the transporter ferroportin (FPN1).[13]

The systemic iron regulatory hormone, hepcidin (B1576463), controls iron absorption by binding to ferroportin, causing its internalization and degradation, thereby trapping iron within the enterocyte.[14][15] Studies suggest that because iron from bisglycinate enters the same intracellular pathways, its absorption is similarly regulated by the body's iron status.[4]

The following diagram depicts the intracellular iron regulatory network.

The Ancillary Role of Free Glycine

Upon dissociation of the iron-glycine chelate, free glycine is released into the intestinal lumen. While the primary benefit of glycine is conferred through chelation, the amino acid itself may have positive impacts on the intestinal epithelium.

-

Intestinal Barrier Enhancement: Studies have shown that physiological concentrations of glycine can improve intestinal mucosal barrier function by increasing the expression and proper localization of tight junction proteins, such as claudin-7 and ZO-3, in enterocytes.[16] A stronger barrier can reduce inflammation and create a healthier environment for all nutrient transport processes.

-

Antioxidant Protection: Glycine can protect intestinal epithelial cells from oxidative damage.[17] This action requires glycine to be taken up into the cell by specific transporters like GLYT1.[18] By mitigating oxidative stress, glycine may help maintain the health and absorptive capacity of the intestinal lining.

Quantitative Data from Comparative Studies

The superiority of this compound in terms of bioavailability and tolerability has been demonstrated in numerous clinical trials. The following tables summarize key quantitative findings.

Table 1: Comparative Efficacy of this compound vs. Other Iron Forms

| Study Population | N | Intervention Groups & Daily Elemental Iron Dose | Duration | Key Findings (Mean Change) | Reference |

| Pregnant Women | 187 | Group I: Ferrous Bis-glycinate (Dose not specified) Group II: Ferrous Glycine Sulfate (Dose not specified) | 8 weeks | Hemoglobin Increase: Group I: +2.48 g/dL Group II: +1.32 g/dL (p ≤ 0.0001) | Abdel-Lah, et al. (2018)[19] |

| Pregnant Women | 120 | Test: Ferrous Bisglycinate (24 mg) Control: Ferrous Fumarate (66 mg) | 6 months | Serum Iron Increase (2h post-dose): Test group significantly higher than control (p < 0.001). Hemoglobin & Ferritin: Both groups increased significantly, with numerically larger increases in the test group. | G-Medina, et al. (2022)[3] |

| Pregnant Women | 80 | Group A: Ferrous Bisglycinate (25 mg) Group B: Ferrous Sulfate (50 mg) | ~20 weeks | No significant difference in preventing iron deficiency or anemia, indicating equal efficacy at half the elemental iron dose for bisglycinate. | Milman, et al. (2014)[20] |

| Schoolchildren | 200 | Group A: Iron Bis-glycinate Chelate (30 mg) Group B: Ferrous Sulfate (30 mg) | 12 weeks | Serum Ferritin (6 months post-supplementation): Group A was 6.04 µg/L higher than Group B (p = 0.028). | Mejía-Benítez, et al. (2014)[21] |

| Adult Men | 10 | Whole-maize meal fortified with: - Ferrous Bisglycinate (3 mg) - Ferrous Sulfate (3 mg) | Single Meal | Geometric Mean Iron Absorption: Bisglycinate: 6.0% Sulfate: 1.7% (4x higher, p < 0.05) | Bovell-Benjamin, et al. (2000)[4] |

Table 2: Comparative Tolerability of this compound

| Study Population | Comparison | Key Finding | Reference |

| Pregnant Women | Ferrous Bisglycinate vs. Ferrous Fumarate | Test group had significantly fewer reports of nausea, abdominal pain, bloating, constipation, or metallic taste (p < 0.001). | G-Medina, et al. (2022)[3] |

| Pregnant Women | Ferrous Bisglycinate vs. Ferrous Glycine Sulfate | Rate of adverse effects was significantly higher in the ferrous glycine sulfate group (p = 0.001). | Abdel-Lah, et al. (2018)[19] |

| Pregnant Women | Ferrous Bisglycinate (25 mg) vs. Ferrous Sulfate (50 mg) | Frequency of gastrointestinal complaints was lower in the bisglycinate group (p = 0.001). | Milman, et al. (2014)[20] |

| Meta-Analysis (Pregnant Women) | Ferrous Bisglycinate vs. Other Iron Supplements | Fewer reported GI adverse events (Incidence Rate Ratio: 0.36, p < 0.01). | Santi, et al. (2022)[22] |

Key Experimental Protocols

The mechanisms described in this guide were elucidated through specific and rigorous experimental models.

In Vitro Digestion / Caco-2 Cell Model for Bioavailability

This model simulates human digestion and intestinal absorption to provide a reliable estimate of iron bioavailability.[23]

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to mimic small intestine enterocytes, produce the iron-storage protein ferritin in proportion to the amount of iron they absorb.[23][24] Measuring ferritin formation serves as a proxy for iron uptake.

-

Cell Culture: Caco-2 cells (e.g., ATCC HTB-37) are cultured in a suitable medium (e.g., MEM) with fetal bovine serum. They are seeded onto permeable supports in multi-well plates and grown for ~14 days post-confluence to allow for differentiation into a polarized monolayer with tight junctions and brush border enzymes.[25][26]

-

In Vitro Digestion: The test substance (e.g., food fortified with this compound) is subjected to a two-stage simulated digestion.

-

Gastric Phase: Incubation with pepsin at pH 2.0 for 1-2 hours at 37°C.[5]

-

Intestinal Phase: The pH is raised to ~7.0, and a mixture of pancreatin (B1164899) and bile salts is added. The digest is incubated for a further 2 hours at 37°C.[5]

-

-

Cell Exposure: The soluble fraction of the digest is applied to the apical side of the Caco-2 cell monolayer and incubated for up to 24 hours.

-

Analysis: After incubation, cells are harvested and lysed. The ferritin concentration is measured using a commercial ELISA kit, and the total cell protein is quantified (e.g., using a BCA assay). Bioavailability is expressed as ng of ferritin per mg of total cell protein and compared against a standard iron salt control (e.g., ferrous sulfate).[23][24]

The workflow for a typical Caco-2 cell experiment is shown below.

DMT1-Knockout Caco-2 Cell Protocol

This protocol is designed to definitively test the involvement of the DMT1 transporter in the absorption of an iron compound.[6][12]

-

Cell Line Generation:

-

gRNA Design: A guide RNA (gRNA) is designed to target a specific exon of the human SLC11A2 gene (which codes for DMT1).

-

CRISPR-Cas9 Transfection: Caco-2 cells are transfected with plasmids expressing the Cas9 nuclease and the designed gRNA.

-

Clonal Selection: Transfected cells are subjected to selection (e.g., with puromycin), and single-cell colonies are isolated and expanded.

-

Validation: Knockout is confirmed at the genomic level by sequencing the target region to identify mutations (indels) and at the protein level by Western blot to confirm the absence of DMT1 protein expression.[9][26]

-

-

Experimental Procedure:

-

Wild-type (WT) and DMT1-knockout (KO) Caco-2 cells are cultured to differentiation as described above.

-

Cells are treated with equimolar concentrations of ferrous bisglycinate or ferrous sulfate for various time points (e.g., 2, 6, 24 hours).

-

Analysis of Iron Uptake: The labile iron pool is measured using a fluorescent probe (e.g., Phen Green SK).[6]

-

Analysis of Iron Storage: Ferritin content is measured by ELISA or Western blot.[6]

-

Analysis of Transporter Expression: The expression of other potentially compensatory transporters (e.g., PepT1, Zip14) and regulatory proteins (IRP1, IRP2, Ferroportin) is quantified via Western blot or qRT-PCR.[6][12]

-

-

Expected Outcome: If DMT1 is the primary transporter, a dramatic reduction in labile iron, ferritin formation, and IRP response will be observed in the KO cells compared to WT cells when treated with ferrous bisglycinate.

Human Iron Absorption Study using Stable or Radioisotopes

This protocol represents the gold standard for measuring human iron absorption.[4][27]

-

Subject Recruitment: Healthy subjects are recruited based on inclusion/exclusion criteria, often with a range of iron statuses (from iron-deficient to iron-replete) as determined by serum ferritin levels.

-

Isotope Preparation: The iron compounds to be tested (e.g., ferrous bisglycinate and ferrous sulfate) are extrinsically labeled with different iron isotopes. For example, ferrous bisglycinate can be labeled with ⁵⁵Fe (a radioisotope) and ferrous sulfate with ⁵⁹Fe (a different radioisotope).[4] Stable isotopes (e.g., ⁵⁷Fe, ⁵⁸Fe) are now more commonly used.[27]

-

Administration: On separate days, or simultaneously if using dual isotopes, subjects consume a standardized meal (e.g., whole-maize porridge) containing a precise dose of the labeled iron compound.[4]

-

Measurement of Absorption: After a period of ~14-16 days to allow for the incorporation of the absorbed iron into circulating red blood cells, a blood sample is drawn. The amount of the specific isotope in the red blood cells is quantified (by liquid scintillation counting for radioisotopes or mass spectrometry for stable isotopes).

-

Calculation: Iron absorption is calculated based on the total amount of isotope administered and the estimated total circulating blood volume of the subject.[4]

Conclusion

The role of glycine in promoting the absorption of this compound is multifaceted and scientifically well-supported. Its primary function is to act as a chelating agent, forming a stable, soluble molecule that protects the ferrous iron from dietary inhibitors and delivers it efficiently to the intestinal cell surface. Robust experimental evidence, particularly from DMT1-knockout cell models, confirms that the iron from this chelate is then absorbed via the canonical non-heme iron pathway, regulated by DMT1, and is subject to the body's normal homeostatic controls. Additionally, the dissociated glycine may contribute to a healthier intestinal environment by enhancing barrier integrity and providing antioxidant protection. The culmination of these factors results in a highly bioavailable and well-tolerated form of iron, offering significant advantages for researchers, clinicians, and drug development professionals in the management of iron deficiency.

References

- 1. Ferrous bisglycinate increased iron transportation through DMT1 and PepT1 in pig intestinal epithelial cells compared with ferrous sulphate [jafs.com.pl]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Iron absorption from ferrous bisglycinate and ferric trisglycinate in whole maize is regulated by iron status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of DMT1 knockdown on iron, cadmium, and lead uptake in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron Transport from Ferrous Bisglycinate and Ferrous Sulfate in DMT1-Knockout Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A crosstalk between hepcidin and IRE/IRP pathways controls ferroportin expression and determines serum iron levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of Different Doses of Oral Iron on Hepcidin and Treatment Response in Iron Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Glycine Regulates Expression and Distribution of Claudin-7 and ZO-3 Proteins in Intestinal Porcine Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycine transporter GLYT1 is essential for glycine-mediated protection of human intestinal epithelial cells against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pure-portal.regsj.dk [pure-portal.regsj.dk]

- 21. Effect of supplementation with ferrous sulfate or iron bis-glycinate chelate on ferritin concentration in Mexican schoolchildren: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The effects of oral ferrous bisglycinate supplementation on hemoglobin and ferritin concentrations in adults and children: a systematic review and meta-analysis of randomized controlled trials. (2023) | Jordie A J Fischer | 9 Citations [scispace.com]

- 23. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]

- 24. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]

- 25. nutriweb.org.my [nutriweb.org.my]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemical Maze: An In-depth Technical Guide to the pH-Dependent Stability of Iron Bisglycinate

For Immediate Release

CLEARFIELD, Utah – For researchers, scientists, and drug development professionals vested in the advancement of iron supplementation, understanding the nuanced stability of iron bisglycinate across varying pH levels is paramount. This technical guide delves into the core chemical principles governing the integrity of the this compound chelate, presenting a synthesis of quantitative data, detailed experimental protocols, and visual representations of key pathways to provide a comprehensive resource for formulation and development.

This compound, a chelate formed between one ferrous iron molecule and two glycine (B1666218) molecules, is renowned for its superior bioavailability and reduced gastrointestinal side effects compared to traditional iron salts.[1] This advantage is largely attributed to the stability of its chelated structure, which protects the iron ion from inhibitory interactions within the digestive tract. However, the integrity of this chelate is intrinsically linked to the pH of its surrounding environment.

The Chemical Foundation of Stability

The formation of this compound involves the bonding of a ferrous ion (Fe²⁺) with both the carboxyl oxygen and the amino nitrogen of two glycine molecules. This creates two stable, five-membered rings that effectively shield the iron ion.[1] The stability of this structure is a critical factor in its nutritional functionality. A nutritionally effective chelate must be stable enough to withstand the acidic environment of the stomach and the increasingly alkaline conditions of the small intestine to ensure the iron is delivered to the intestinal cells for absorption.[2]

The stability of a chelate is quantified by its stability constant. For a nutritionally functional iron chelate, this constant should be high enough to prevent dissociation in the gut but lower than that of transport and storage proteins within the body to allow for the release of iron after absorption.

Quantitative Analysis of this compound Stability

The stability of this compound is most evident when compared to other common iron forms, such as ferrous sulfate (B86663). The following table summarizes the solubility of various iron compounds at different pH levels, simulating the transition from the stomach to the small intestine.

| Iron Compound | pH 2 | pH 6 |

| This compound Chelate | Completely Soluble | Completely Soluble |

| Ferrous Sulfate | Completely Soluble | 64% decrease in solubility |

| Ferrous Fumarate | 75% Soluble | 74% decrease in solubility |

| Sodium-Iron EDTA (NaFeEDTA) | Completely Soluble | Completely Soluble |

Data compiled from studies on the effect of pH changes on iron compound solubility.[3][4]

These data clearly demonstrate the superior solubility of this compound in a neutral pH environment, which is crucial for absorption in the small intestine. While ferrous sulfate is soluble in the acidic environment of the stomach (pH 2), it tends to precipitate as the pH increases, reducing its bioavailability.[3] this compound's ability to remain soluble across this pH range is a key factor in its enhanced efficacy.[3][5]

Some studies, however, have raised questions about the complete stability of the chelate in the highly acidic conditions of the stomach, suggesting potential partial dissociation.[6] Modeling studies predict that in a simulated gastric environment (pH 1-2), the predominant form of dissolved iron from both ferrous sulfate and ferrous bisglycinate are aqua-complexes of Fe(II), with the complexing properties of glycine becoming more apparent in a slightly alkaline medium.[6][7]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound at different pH levels, a well-defined experimental protocol is essential. The following outlines a general methodology for such an assessment, drawing from established analytical techniques for iron determination.

Objective: To quantify the amount of intact this compound and free ferrous iron in solution at various pH levels.

Materials:

-

This compound

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Phosphate buffers for maintaining specific pH values (e.g., pH 2, 4, 6, 8)

-

Deionized water

-

Analytical grade reagents for iron quantification (e.g., 1,10-phenanthroline, hydroxylamine (B1172632) hydrochloride, sodium acetate)

-

HPLC system with a suitable column (e.g., C18) and detector (for a more advanced separation of chelated and non-chelated iron)

Methodology:

-

Solution Preparation: Prepare stock solutions of this compound in deionized water.

-

pH Adjustment and Incubation:

-

Create a series of solutions at different pH values (e.g., 2, 3, 4, 5, 6, 7, 8) using appropriate buffers or by adjusting with HCl or NaOH.

-

Add a known concentration of the this compound stock solution to each pH-adjusted solution.

-

Incubate the solutions at a constant temperature (e.g., 37°C to simulate physiological conditions) for a defined period (e.g., 2 hours to mimic gastric residence time).

-

-

Quantification of Free and Total Iron (Colorimetric Method):

-

Total Iron:

-

Take an aliquot of the incubated solution.

-

Add a reducing agent (e.g., hydroxylamine hydrochloride) to convert any oxidized Fe³⁺ to Fe²⁺.

-

Add a complexing agent (e.g., 1,10-phenanthroline) and a buffer (e.g., sodium acetate) to develop a colored complex with all the iron present.[8][9]

-

Measure the absorbance at the maximum wavelength (around 510 nm) using a spectrophotometer.[8][9][10]

-

-

Free Ferrous Iron (Fe²⁺):

-

Take another aliquot of the incubated solution.

-

Directly add the complexing agent (1,10-phenanthroline) and buffer without the reducing agent. This will only form a complex with the already free Fe²⁺.

-

Measure the absorbance at the maximum wavelength.

-

-

-

Calculation of Intact Chelate:

-

Calculate the concentration of total iron and free ferrous iron from a standard calibration curve.

-

The concentration of intact this compound can be determined by subtracting the concentration of free ferrous iron from the total iron concentration.

-

-

HPLC Method (for enhanced separation):

-

An alternative and more precise method involves using a reversed-phase high-performance liquid chromatography (RP-HPLC) system.

-

Develop a method to separate intact this compound from free iron and glycine. This may involve an ion-pairing agent in the mobile phase.

-

Quantify the different species by integrating the peak areas from the chromatogram.

-

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The stability of this compound across a wide physiological pH range is a cornerstone of its efficacy as an iron supplement. Its ability to remain soluble and intact through the gastrointestinal tract enhances its bioavailability and minimizes the side effects associated with free iron. While generally stable, understanding the potential for partial dissociation under extreme acidic conditions is crucial for optimizing formulations. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound and other iron chelates, contributing to the development of more effective and well-tolerated iron therapies. This in-depth understanding is vital for the continued innovation in the field of mineral supplementation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Article - jsite [jsite.uwm.edu.pl]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 9. researcher.manipal.edu [researcher.manipal.edu]

- 10. Analytical Method Development and Validation for Iron and Ascorbic Acid in Ferrous bisglyciante Effervescent Tablets by Colorimetry and RP-HPLC. | SG | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

molecular weight and formula of iron bisglycinate

An In-depth Technical Guide to the Molecular Properties of Iron Bisglycinate

This guide provides a comprehensive overview of the molecular formula, weight, structure, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Molecular Properties

This compound is an iron-amino acid chelate, a nutraceutical ingredient used as a source of dietary iron. It is formed by the reaction of one molecule of ferrous iron (Fe²⁺) with two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a stable complex where the iron is protected from inhibitors of absorption.[1][3]

Molecular Formula and Weight

The most commonly cited chemical formula for the anhydrous form of ferrous bisglycinate is C₄H₈FeN₂O₄ .[1][2][3][4][5] The corresponding molecular weight is consistently reported as 203.96 g/mol .[1][2][3][4][5][6][7][8]

Some databases may list a formula of C₄H₁₀FeN₂O₄ with a molecular weight of approximately 205.98 g/mol , which likely accounts for the hydrated form or a different ionic state of the compound.[9] However, the anhydrous form with a molecular weight of ~204 g/mol is the industry and research standard.[10]